![molecular formula C9H8N2O2 B1396892 N'-hydroxy-1-benzofuran-5-carboximidamide CAS No. 1307231-09-9](/img/structure/B1396892.png)
N'-hydroxy-1-benzofuran-5-carboximidamide
Overview
Description
N’-hydroxy-1-benzofuran-5-carboximidamide is a chemical compound with the molecular formula C9H8N2O2 . It is a powder at room temperature . The compound is widely used in scientific experiments and has a range of biological and pharmacological applications.
Molecular Structure Analysis
The InChI code for N’-hydroxy-1-benzofuran-5-carboximidamide is 1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,9H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N’-hydroxy-1-benzofuran-5-carboximidamide is a powder at room temperature . It has a molecular weight of 178.19 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including N’-hydroxy-1-benzofuran-5-carboximidamide, have shown strong biological activities such as anti-tumor . They have been utilized as potential natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds have demonstrated antibacterial properties . This makes them valuable in the development of new antibacterial agents .
Anti-Oxidative Activity
These compounds also exhibit anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Antifungal Activity
The benzofuran-5-ol derivative was synthesized and tested for its in vitro antifungal activity against Candida, Aspergillus species and Cryptococcus neoformans, and it showed good antifungal activity . This suggests that benzofuran-5-ol, a related compound to N’-hydroxy-1-benzofuran-5-carboximidamide, is a promising antifungal agent .
Pharmaceutical Research
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are used in scientific experiments due to their unique properties.
Safety and Hazards
N’-hydroxy-1-benzofuran-5-carboximidamide is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N'-hydroxy-1-benzofuran-5-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOAWMSQPZJZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.